N-(2-Butynyl)phthalimide CAS number and properties
N-(2-Butynyl)phthalimide CAS number and properties
Identity, Synthesis, and Application in High-Fidelity Organic Architecture
Executive Summary
N-(2-Butynyl)phthalimide (CAS: 113439-83-1) serves as a critical "masked" nitrogen synthon in advanced organic synthesis.[1] Unlike its terminal alkyne isomer (N-(3-butynyl)phthalimide), the 2-butynyl variant features an internal alkyne motif (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Precise identification is paramount due to the prevalence of structural isomers (e.g., N-(3-butynyl)phthalimide).[1] The 2-butynyl derivative is characterized by the phthalimide protecting group attached to a methyl-substituted propargylic position.[1]
Nomenclature and Identifiers
| Identifier | Value | Notes |
| Chemical Name | N-(2-Butynyl)phthalimide | Common trade name |
| IUPAC Name | 2-(But-2-yn-1-yl)isoindoline-1,3-dione | Systematic nomenclature |
| CAS Number | 113439-83-1 | Primary commercial identifier (Sigma-Aldrich) |
| Alternate CAS | 4543-95-7 | Occasionally referenced in older literature |
| SMILES | CC#CCN1C(=O)C2=CC=CC=C2C1=O | |
| Molecular Formula | ||
| Molecular Weight | 199.21 g/mol |
Physical Properties
Data aggregated from commercial certificates of analysis and standard thermodynamic profiles.
| Property | Metric | Critical Observation |
| Appearance | White to off-white crystalline solid | High crystallinity indicates purity.[1] |
| Melting Point | 219–223 °C | Significantly higher than the 3-butynyl isomer (137–142 °C).[1] |
| Solubility | DMSO, DMF, Chloroform | Poor solubility in water and hexanes.[1] |
| Stability | Stable under ambient conditions | Avoid strong bases prior to intended deprotection.[1] |
Critical Technical Note: The melting point is a primary diagnostic tool.[1] If your sample melts below 150 °C, you likely possess the N-(3-butynyl) isomer or significant impurities.[1]
Synthetic Architecture: The Gabriel Protocol
The synthesis of N-(2-Butynyl)phthalimide follows the classical Gabriel Synthesis paradigm.[1] This pathway is preferred over direct alkylation of amines due to the elimination of over-alkylation byproducts (secondary/tertiary amines).
Reaction Logic
The phthalimide anion (generated from potassium phthalimide) acts as a soft nucleophile, attacking the propargylic halide (1-bromo-2-butyne) in an
Validated Protocol (DMF Route)
Reagents:
-
Potassium Phthalimide (1.05 equiv)[1]
-
1-Bromo-2-butyne (1.0 equiv)[1]
-
Dimethylformamide (DMF) - Anhydrous (Solvent)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Potassium Phthalimide (19.5 g, 105 mmol) in anhydrous DMF (100 mL).
-
Addition: Cool the suspension to 0 °C. Add 1-Bromo-2-butyne (13.3 g, 100 mmol) dropwise over 20 minutes to control exothermicity.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The suspension will become less viscous as the potassium bromide byproduct precipitates.[1]
-
Workup (Self-Validating Step): Pour the reaction mixture into 500 mL of ice-cold water. The product, being hydrophobic, will precipitate immediately as a white solid.
-
Validation: If no precipitate forms, the reaction failed or the solvent volume is too high.
-
-
Purification: Filter the solid via vacuum filtration. Wash copiously with water (3 x 50 mL) to remove residual DMF.[1] Recrystallize from ethanol if the melting point is <215 °C.[1]
Synthetic Workflow Diagram
Figure 1: Stoichiometric flow of the Gabriel synthesis targeting the N-(2-butynyl) scaffold.
Reactivity & Mechanistic Pathways[1][5][9][10]
The utility of N-(2-Butynyl)phthalimide lies in its dual functionality: the phthalimide (a masked amine) and the internal alkyne (a latent reactive site).
Deprotection (Amine Release)
The primary application is the generation of 2-butyn-1-amine , a volatile and unstable primary amine that is difficult to handle in its free form.[1] The phthalimide group renders it a stable solid until needed.[1]
-
Reagent: Hydrazine Hydrate (
) in Ethanol (Ing-Manske procedure). -
Mechanism: Nucleophilic attack of hydrazine on the imide carbonyls, followed by cyclization to form phthalhydrazide and release of the primary amine.
-
Protocol Note: 2-butyn-1-amine is often isolated as the hydrochloride salt to prevent polymerization.[1]
Internal Alkyne Chemistry
Unlike terminal alkynes, the 2-butynyl group does not participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Researchers must use alternative activation strategies:
-
Ruthenium-Catalyzed Click (RuAAC): Reacts with azides to form 1,4,5-trisubstituted triazoles.[1]
-
Partial Hydrogenation: Lindlar catalysis yields the cis-alkene (Z-isomer), useful for synthesizing stereodefined allylic amines.[1]
-
Transition Metal Cyclizations: Gold (Au) or Platinum (Pt) catalysts can activate the internal triple bond for intramolecular cyclizations if a nucleophile is tethered to the nitrogen.[1]
Reactivity Divergence Diagram[1]
Figure 2: Divergent synthetic pathways available from the N-(2-Butynyl)phthalimide core.[1]
Applications in Drug Discovery[11]
Pharmacophore Linker Design
In Fragment-Based Drug Discovery (FBDD), the 2-butynyl group acts as a rigid, linear spacer.[1] The internal alkyne prevents metabolic oxidation at the terminal position (a common liability of terminal alkynes).
Heterocyclic Synthesis
The molecule serves as a precursor for isoindoline derivatives.[1] Under gold catalysis (
References
-
Sigma-Aldrich. (2024).[1] Product Specification: N-(2-Butynyl)phthalimide. Merck KGaA.[1]
-
Gibson, M. S., & Bradshaw, R. W. (1968).[1] The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. (Foundational text on the Gabriel mechanism).
-
Trost, B. M., et al. (2005).[1] Gold-Catalyzed Cycloisomerization of Enynes. Journal of the American Chemical Society.[1] (Context for alkyne activation).
-
PubChem. (2024).[1] Compound Summary: N-(2-Butynyl)phthalimide.[1] National Center for Biotechnology Information.[1] [1]
-
Beilstein Journals. (2011). Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams. (Demonstrates analogous reactivity of N-alkynyl systems).
